molecular formula C9H12N2O4S B6145872 tert-butyl N-(5-nitrothiophen-2-yl)carbamate CAS No. 79023-58-8

tert-butyl N-(5-nitrothiophen-2-yl)carbamate

Cat. No. B6145872
CAS RN: 79023-58-8
M. Wt: 244.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-nitrothiophen-2-yl)carbamate is a synthetic compound that has been used in numerous scientific research studies. It is a type of carbamate ester, a class of compounds that are commonly used as intermediates in organic synthesis. This compound is of particular interest because of its ability to be used as a starting material for the synthesis of a variety of other compounds, such as pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Tert-butyl N-(5-nitrothiophen-2-yl)carbamate has been used in a variety of scientific research studies. It has been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and biocides. It has also been used in studies of the biochemical and physiological effects of various compounds, as well as in studies of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-nitrothiophen-2-yl)carbamate is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in their efficacy.
Biochemical and Physiological Effects
Tert-butyl N-(5-nitrothiophen-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs, which can lead to an increase in their bioavailability and efficacy. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have some antiviral activity.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(5-nitrothiophen-2-yl)carbamate in laboratory experiments has both advantages and limitations. One of the main advantages is its ability to be used as a starting material in the synthesis of a variety of other compounds. Additionally, it is relatively easy to synthesize and purify, which makes it an ideal choice for laboratory experiments. On the other hand, it is important to note that the compound is not very stable, and can decompose over time. Additionally, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-(5-nitrothiophen-2-yl)carbamate. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, the compound could be used in the development of new pharmaceuticals, agrochemicals, and biocides. Finally, further research could be done to explore the potential uses of the compound in other areas, such as cancer research or drug delivery.

Synthesis Methods

Tert-butyl N-(5-nitrothiophen-2-yl)carbamate can be synthesized by a variety of methods. One of the most common methods is the reaction of tert-butyl isocyanate with 5-nitrothiophen-2-ol. This reaction produces a tert-butyl carbamate ester, which can then be purified by recrystallization. This method is relatively simple and efficient, and has been used in numerous scientific studies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-nitrothiophen-2-yl)carbamate involves the reaction of tert-butyl carbamate with 5-nitrothiophene-2-carboxylic acid, followed by the addition of a coupling agent to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "5-nitrothiophene-2-carboxylic acid", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 5-nitrothiophene-2-carboxylic acid in a suitable solvent and add tert-butyl carbamate to the solution.", "Step 2: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-(5-nitrothiophen-2-yl)carbamate as a white solid." ] }

CAS RN

79023-58-8

Product Name

tert-butyl N-(5-nitrothiophen-2-yl)carbamate

Molecular Formula

C9H12N2O4S

Molecular Weight

244.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.